

# A Technical Guide to the Commercial Availability and Application of 4,6-Dibromopyrimidine

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## Compound of Interest

Compound Name: 4,6-Dibromopyrimidine

Cat. No.: B1319750

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **4,6-dibromopyrimidine**, a key building block in medicinal chemistry and materials science. This document details sourcing information, key chemical properties, and relevant experimental protocols for its application in drug discovery, particularly in the synthesis of kinase inhibitors.

## Commercial Availability

**4,6-Dibromopyrimidine** is readily available from a variety of chemical suppliers. The table below summarizes key information from prominent vendors to facilitate procurement for research and development purposes. Purity levels are generally high, with most suppliers offering grades suitable for synthetic applications. It is important to note that some suppliers, such as Sigma-Aldrich for this specific product, place the responsibility of confirming identity and purity on the buyer as they may not provide detailed analytical data.<sup>[1]</sup>

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Available Quantities
Sigma-Aldrich	36847-10-6	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub>	237.88	95%	Custom
Fisher Scientific (TCI)	36847-10-6	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub>	237.88	>98.0% (GC)	1g, 5g
Labscoop (TCI)	36847-10-6	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub>	237.88	>98.0% (GC)	1g, 25g
PubChem	36847-10-6	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub>	237.88	-	-

## Physicochemical Properties

**4,6-Dibromopyrimidine** is a solid at room temperature, appearing as a white to off-white crystalline powder.<sup>[2][3]</sup> Key physicochemical properties are summarized below.

Property	Value
IUPAC Name	4,6-dibromopyrimidine
Melting Point	49-52 °C
Boiling Point	263.7 °C at 760 mmHg
InChI Key	CEPVZSXIONCAJV-UHFFFAOYSA-N

## Spectroscopic Data

Detailed experimental spectroscopic data for **4,6-dibromopyrimidine** is not readily available in the public domain. However, based on the analysis of structurally related brominated pyrimidines and pyridines, the following characteristics can be anticipated.<sup>[4][5]</sup>

<sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. The chemical

shifts will be influenced by the two bromine atoms.

<sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the three distinct carbon environments in the pyrimidine ring. The carbons bearing the bromine atoms (C4 and C6) will be significantly shifted downfield.

IR Spectroscopy: The infrared spectrum will exhibit characteristic vibrational bands for the C-H and C=N bonds within the pyrimidine ring. A C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent [M]<sup>+</sup>, [M+2]<sup>+</sup>, and [M+4]<sup>+</sup> peaks. The nominal molecular weight is 238 g/mol .[\[6\]](#)

## Applications in Drug Discovery: A Versatile Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors.[\[7\]](#)[\[8\]](#) The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[\[7\]](#)

**4,6-Dibromopyrimidine** serves as a versatile starting material for the synthesis of a diverse range of substituted pyrimidines through cross-coupling reactions.

The two bromine atoms at the 4 and 6 positions can be sequentially or simultaneously substituted, allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR). This makes **4,6-dibromopyrimidine** an attractive building block for the development of potent and selective kinase inhibitors for various therapeutic areas, including oncology and neurodegenerative diseases.[\[7\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

The following are detailed experimental protocols for common cross-coupling reactions that can be applied to **4,6-dibromopyrimidine**, based on established procedures for structurally similar dihalopyrimidines.

### Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dihalopyrimidine with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in many kinase inhibitors.

Materials:

- **4,6-Dibromopyrimidine**
- Arylboronic acid
- Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0))
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas supply
- Schlenk flask or similar reaction vessel

Procedure:

- To a Schlenk flask, add **4,6-dibromopyrimidine** (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equiv.).
- Add the palladium catalyst, Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 equiv.).
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

## Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine substituent onto the pyrimidine core. This is a key transformation for synthesizing many aminopyrimidine-based kinase inhibitors.

Materials:

- **4,6-Dibromopyrimidine**
- Primary or secondary amine
- $\text{Pd}_2(\text{dba})_3$  (Tris(dibenzylideneacetone)dipalladium(0))
- Xantphos or other suitable phosphine ligand
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) or Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous, degassed toluene or 1,4-dioxane
- Nitrogen or Argon gas supply in a glovebox
- Sealed reaction tube

Procedure:

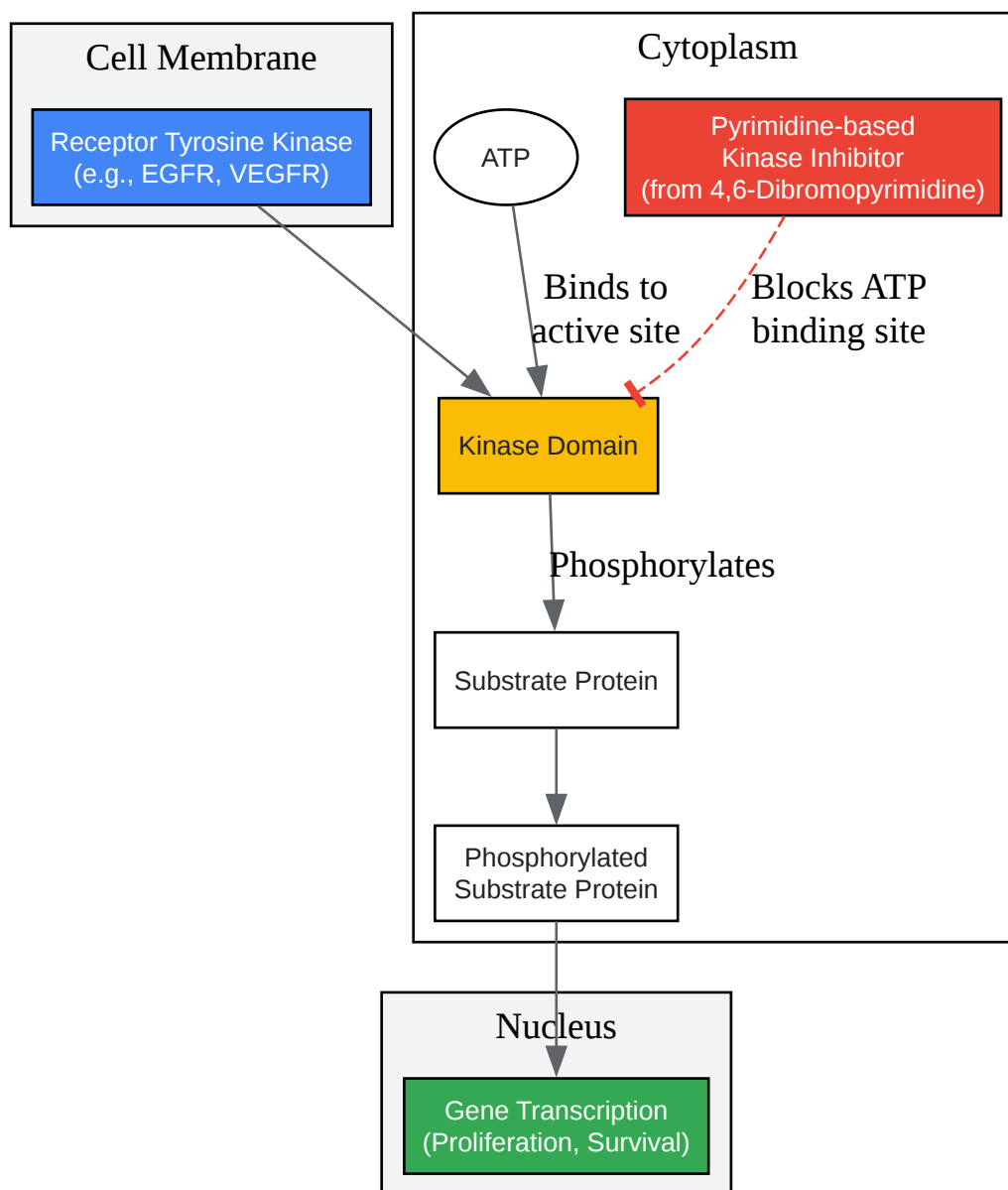
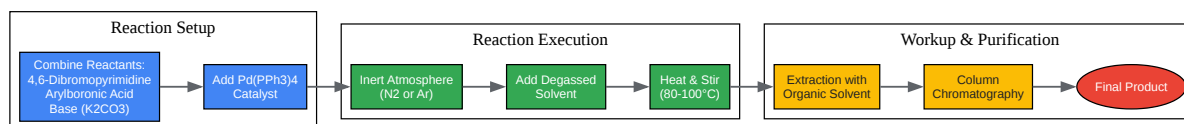
- Inside a glovebox, add the palladium precatalyst  $\text{Pd}_2(\text{dba})_3$  (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base ( $\text{NaOtBu}$  or  $\text{Cs}_2\text{CO}_3$ , 1.4-2.0 equiv.) to a sealable

reaction tube.

- Add **4,6-dibromopyrimidine** (1.0 equiv.) to the tube.
- Add the anhydrous, degassed solvent.
- Add the amine (1.1-1.5 equiv.) to the mixture.
- Seal the reaction tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
- Stir the reaction mixture vigorously for 4-24 hours, monitoring its progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent and quench with a saturated aqueous solution of ammonium chloride or water.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Visualizations

The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a simplified signaling pathway demonstrating the role of a pyrimidine-based kinase inhibitor.



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